![molecular formula C20H24ClN3O3S2 B2357358 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1217051-27-8](/img/structure/B2357358.png)
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O3S2 and its molecular weight is 454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
Research has shown the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating potent cardiac electrophysiological activity. These compounds, including variants similar to the specified compound, have been compared to sematilide, a class III agent, indicating that modifications in the molecular structure can produce significant electrophysiological effects (Morgan et al., 1990).
Anticancer Activities
Derivatives of the compound have been synthesized and evaluated for anticancer activity. For instance, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related structures have shown anti-inflammatory and analgesic properties, suggesting potential for development into anticancer agents (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives, including those structurally related to the specified compound, have been synthesized and studied for their corrosion inhibitory effects against steel in acidic solutions. These compounds offer a promising approach for protecting materials against corrosion, demonstrating the compound's versatility beyond biomedical applications (Hu et al., 2016).
Synthesis and Heterocyclic Chemistry
Research into the synthesis and activity of N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline has explored their potential as nonsteroidal anti-inflammatory drugs. These studies highlight the chemical versatility and potential therapeutic applications of compounds in this class (Lynch et al., 2006).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2.ClH/c1-14-6-5-7-17-18(14)21-20(27-17)23(13-12-22(2)3)19(24)15-8-10-16(11-9-15)28(4,25)26;/h5-11H,12-13H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRYOIQLWJBFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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